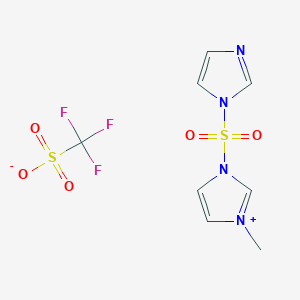

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate

Description

Structure and Synthesis: 3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate is an imidazolium-based ionic liquid comprising a sulfonyl-substituted imidazolium cation and a trifluoromethanesulfonate (triflate) anion. Its synthesis involves reacting imidazole with trifluoromethanesulfonic acid in dichloromethane, forming a stable, non-hygroscopic salt . The sulfonyl group enhances steric bulk and may influence acidity and solubility.

Properties and Applications: The compound exhibits exceptional stability under typical handling conditions, making it suitable for industrial and laboratory use . It is marketed in purities ranging from 95% to 99%, with packaging options from 100 mg to 25 kg .

Properties

IUPAC Name |

1-imidazol-1-ylsulfonyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N4O2S.CHF3O3S/c1-9-4-5-11(7-9)14(12,13)10-3-2-8-6-10;2-1(3,4)8(5,6)7/h2-7H,1H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPFDMGMNSMOMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)S(=O)(=O)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471215 | |

| Record name | 3-(IMIDAZOLE-1-SULFONYL)-1-METHYL-3H-IMIDAZOL-1-IUM TRIFLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489471-57-0 | |

| Record name | 3-(IMIDAZOLE-1-SULFONYL)-1-METHYL-3H-IMIDAZOL-1-IUM TRIFLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonylation Step

- Reactants : Imidazole and sulfonyl chloride (commonly imidazole-1-sulfonyl chloride).

- Conditions : Conducted in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid generated.

- Solvents : Polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are preferred to minimize side reactions.

- Temperature : Typically carried out at room temperature or slight cooling to control reaction rate and selectivity.

This step yields the sulfonyl imidazole intermediate.

Methylation Step (Quaternization)

- Reactants : The sulfonyl imidazole intermediate and a methylating agent such as methyl triflate (MeOTf) or methyl iodide.

- Conditions : The reaction is performed under anhydrous conditions to prevent hydrolysis, often in DCM or acetonitrile.

- Temperature : Mild heating (around 40°C) for extended periods (e.g., 18 hours) optimizes conversion.

- Outcome : Formation of the imidazolium triflate salt, 3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate.

Purification

- Methods : Recrystallization using diethyl ether and DCM mixtures or washing with diethyl ether to remove impurities.

- Yield and Purity : Optimized conditions typically yield the product with purity around 82% or higher.

Summary Table of Preparation Parameters

| Step | Reactants | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Sulfonylation | Imidazole + sulfonyl chloride | DCM, DMF | 0–25°C | 2–6 hours | Base present to neutralize HCl |

| Methylation | Sulfonyl imidazole + methyl triflate | DCM, acetonitrile | 40°C | ~18 hours | Anhydrous conditions required |

| Purification | Recrystallization solvents | Diethyl ether, DCM | Ambient | Variable | Removes unreacted materials |

Research Findings and Optimization Insights

Effect of Solvent Choice

- Polar aprotic solvents like DCM and DMF prevent side reactions such as hydrolysis or polymerization.

- Solvent polarity influences reaction kinetics and product solubility, impacting yield and purity.

Stoichiometry and Reaction Ratios

- A 1:1 molar ratio of imidazole to sulfonyl chloride minimizes unreacted starting materials.

- Slight excess of methyl triflate ensures complete quaternization.

Temperature Control

- Elevated temperatures (40–50°C) accelerate methylation but must be balanced to avoid decomposition.

- Cooling during sulfonylation controls exothermicity and selectivity.

Scale-Up Considerations

- Continuous flow reactors are employed industrially to maintain consistent reaction conditions, improve heat management, and increase throughput.

- Purification methods shift from chromatography to recrystallization to accommodate larger batches.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy : ¹H NMR shows a singlet at ~3.9 ppm corresponding to the methyl group on the imidazole ring; ¹³C NMR confirms imidazolium core.

- X-ray Crystallography : Confirms bond lengths (e.g., S–O ~1.43 Å) and ring planarity, validating structural integrity.

- Mass Spectrometry : Confirms molecular weight (~362.3 g/mol).

- Elemental Analysis : Confirms composition consistent with C8H9F3N4O5S2.

Summary of Chemical Data

| Property | Data |

|---|---|

| Molecular Formula | C8H9F3N4O5S2 |

| Molecular Weight | 362.3 g/mol |

| CAS Number | 489471-57-0 |

| IUPAC Name | 1-imidazol-1-ylsulfonyl-3-methylimidazol-3-ium; trifluoromethanesulfonate |

| InChI Key | WNPFDMGMNSMOMD-UHFFFAOYSA-M |

Chemical Reactions Analysis

Types of Reactions

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl imidazole derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions include various sulfonyl imidazole derivatives, sulfides, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of imidazole with sulfonyl chloride, followed by methylation. The compound exhibits various chemical reactions, such as oxidation, reduction, and substitution, making it versatile in organic synthesis.

Organic Synthesis

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate is utilized as a reagent in organic synthesis. Its ability to form sulfonyl imidazole derivatives is particularly valuable.

Key Reactions:

- Oxidation : Converts to sulfonyl imidazole derivatives.

- Reduction : Changes the sulfonyl group to sulfide or thiol.

- Substitution : Facilitates nucleophilic substitution at the sulfonyl group.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfonyl imidazoles |

| Reduction | Sodium borohydride | Sulfides, thiols |

| Substitution | Amines, thiols | Various derivatives |

Biological Research

In biological contexts, this compound serves as a probe for studying enzyme mechanisms and biological pathways involving sulfonyl groups. Its interactions with enzymes can provide insights into catalytic mechanisms and protein functions.

Case Study Example :

A study explored the role of sulfonyl imidazole derivatives in inhibiting specific enzymes, demonstrating their potential as therapeutic agents in drug design.

Industrial Applications

In the industrial sector, this compound is employed as a catalyst in various chemical processes. Its stability under different conditions makes it suitable for large-scale production of specialty chemicals.

| Application Area | Description |

|---|---|

| Catalysis | Used in reactions requiring strong electrophiles or nucleophiles |

| Specialty Chemicals | Integral in producing compounds with sulfonyl groups |

Mechanism of Action

The mechanism of action of 3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfonyl group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. The imidazole ring can also interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Metal Triflates

Metal triflates (e.g., Sc(OTf)₃, Zn(OTf)₂, La(OTf)₃) share the triflate anion but feature metal cations. Key distinctions:

- Reactivity : Metal triflates act as strong Lewis acids, enabling catalytic C–C bond formation (e.g., Friedel-Crafts alkylation) . The imidazolium triflate’s organic cation may instead stabilize charged intermediates or serve as a Brønsted acid.

- Cost : The target compound is significantly more expensive than metal triflates, reflecting specialized synthesis and niche applications .

Other Imidazolium Salts

- 1-(2-Iodophenyl)-3-phenyl-1H-benzo[d]imidazol-3-ium Triflate : A structurally related compound with a benzimidazole core and iodine substituent, used in cross-coupling reactions (e.g., Suzuki-Miyaura) . The iodine enhances leaving-group ability, contrasting with the sulfonyl group in the target compound, which may improve thermal stability.

- Generic Imidazolium Triflates : Simpler analogs (e.g., 1-methylimidazolium triflate) lack sulfonyl groups, reducing steric hindrance and acidity. These are often employed as ionic liquids in green chemistry .

Biological Activity

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNOS

- Molecular Weight : 362.3 g/mol

- CAS Number : 489471-57-0

- IUPAC Name : 1-imidazol-1-ylsulfonyl-3-methylimidazol-3-ium; trifluoromethanesulfonate

The compound features an imidazole ring substituted with a sulfonyl group and a methyl group, paired with a triflate anion, which enhances its reactivity and stability in various biological contexts .

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The sulfonyl group can act as a nucleophile or electrophile, participating in nucleophilic substitution reactions. The imidazole ring's ability to coordinate with metal ions and interact with proteins makes it a valuable scaffold for drug design .

Biological Activities

Research has indicated that imidazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Imidazole derivatives are known for their antibacterial and antifungal properties. Studies have shown that they can inhibit the growth of various pathogens by disrupting cellular processes .

- Anticancer Potential : Compounds containing imidazole rings have been explored for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the activation of specific signaling pathways .

- Neuroprotective Effects : There is emerging evidence that imidazole derivatives can protect against neurodegenerative diseases by enhancing cellular stress responses. For instance, studies involving C. elegans models have shown that certain imidazolium salts can ameliorate proteotoxic stress associated with Alzheimer's disease .

Research Findings and Case Studies

Several studies have explored the biological activity of imidazole derivatives, contributing to our understanding of their potential therapeutic applications:

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Protects against neurodegeneration in model organisms |

Case Study: Neuroprotective Effects in C. elegans

A study investigated the effects of imidazolium salts on C. elegans models expressing proteins linked to Alzheimer's disease. The findings revealed that these compounds activate the Heat Shock Transcription Factor (HSF-1), leading to enhanced resistance against oxidative stress and delaying age-related locomotion decline. This suggests that similar compounds could be developed as therapeutic agents for neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for 3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate, and what key reaction conditions influence yield and purity?

The compound is typically synthesized via alkylation or sulfonylation of imidazole derivatives. A common method involves reacting 1-methylimidazole with trifluoromethanesulfonic acid (TfOH) in dichloromethane (DCM) under anhydrous conditions . For advanced derivatives, quaternization with methyl triflate (MeOTf) in DCM at 40°C for 18 hours yields the triflate salt with ~82% purity after washing with diethyl ether . Key factors affecting yield include:

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm the imidazolium core. For example, the methyl group on the imidazole ring appears as a singlet at ~3.9 ppm (¹H), while triflate counterion signals are absent in ¹³C NMR due to symmetry .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL or OLEX2) resolves bond lengths and angles, such as the S–O bond (~1.43 Å) in the sulfonyl group and the imidazolium ring planarity .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies between NMR and X-ray crystallography data when characterizing this compound?

Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR vs. static crystal packing). To address this:

- Variable-Temperature NMR : Probe conformational flexibility by analyzing signal splitting at low temperatures.

- DFT Calculations : Compare experimental crystallographic data with optimized gas-phase structures to identify packing forces .

- Twinning Analysis : Use SHELXL or OLEX2 to detect twinning in crystals, which may distort bond metrics .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in catalytic applications?

- DFT/Molecular Dynamics : Simulate the electrophilicity of the imidazolium cation and triflate anion interactions. For example, calculate Fukui indices to predict sites for nucleophilic attack .

- Reactivity Descriptors : Correlate Hammett parameters (σ⁺) with experimental turnover frequencies (TOF) in hydrogenation or coupling reactions .

- Crystal Structure-Guided Design : Use SHELX-refined structures to model transition states in catalytic cycles, such as IL-stabilized nanoparticle formation .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining high purity, and how can reaction parameters be optimized?

- Byproduct Formation : Scaling reactions may increase side products like unquaternized imidazole. Mitigate this by:

- Purification : Replace column chromatography with recrystallization (e.g., Et₂O/DCM mixtures) for large batches .

- Solvent Recovery : Implement DCM or DMF recycling via distillation to reduce costs .

Q. How do counterion exchange protocols impact the compound’s stability and application in ionic liquid formulations?

- Anion Metathesis : Replace triflate with bis(triflimide) or hexafluorophosphate via ion-exchange resins. Monitor stability via TGA (thermal decomposition >250°C for triflate vs. >300°C for bis(triflimide)) .

- Hygroscopicity : Triflate salts exhibit lower moisture uptake compared to halides, making them suitable for air-sensitive catalysis. Quantify via Karl Fischer titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.